![molecular formula C18H24N2O B045644 N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide CAS No. 1374226-74-0](/img/structure/B45644.png)

N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

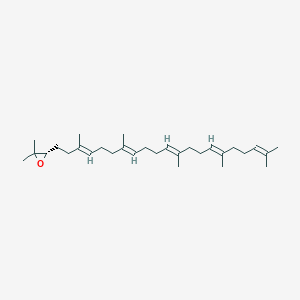

The synthesis of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide and related compounds involves complex chemical processes. A study by Wishka et al. (2006) describes the discovery of a structurally similar compound, PHA-543,613, as a potent agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), highlighting the compound's synthesis and structure-activity relationship (Wishka et al., 2006). Similarly, Suzuki et al. (1998) explored the synthesis of quinoline and naphthalene derivatives with a 1-azabicyclo[3.3.0]octane moiety, focusing on their muscarinic activity, which provides insights into the synthetic approaches used for such compounds (Suzuki et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds related to N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide has been studied extensively. For instance, the racemic form of a structurally related compound was analyzed by Sonar et al. (2007), revealing insights into the geometric and conformational aspects of the molecule (Sonar et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide derivatives are crucial for understanding their potential applications. Studies such as those by Gryko et al. (2010) on the 1,3-dipolar cycloaddition of naphthalene bisimides offer insights into the reactivity and chemical behavior of related compounds (Gryko et al., 2010).

Wissenschaftliche Forschungsanwendungen

Alpha7 Nicotinic Acetylcholine Receptor Agonist for Cognitive Deficits

N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide has been identified as a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), showing potential in treating cognitive deficits in schizophrenia. This compound is characterized by rapid brain penetration, high oral bioavailability in rats, and has demonstrated efficacy in auditory sensory gating and cognitive performance models (Wishka et al., 2006).

Antibacterial Activity

Research on quinolone and naphthyridine antibacterial agents has included compounds similar to N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide. These compounds have been evaluated for antibacterial activity against various Gram-negative and Gram-positive organisms and tested against bacterial DNA gyrase (Kiely et al., 1991).

Metabolic and Excretory Pathways

The compound's metabolic and excretory pathways have been studied in both rats and dogs using a tritiated form. These studies explore the evaluation of tritium exchange risk from a mechanistic biotransformation perspective (Shaffer et al., 2006).

Treatment of Cognitive Disorders

Another study discovered a closely related compound as a selective alpha7 nicotinic acetylcholine receptor agonist, indicating its potential in the treatment of cognitive impairment associated with neurological disorders (Mazurov et al., 2012).

Eigenschaften

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h3,5,7,14,17H,1-2,4,6,8-12H2,(H,19,21)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUDKGCYXPIZRH-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2C(=O)NC3CN4CCC3CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C=CC=C2C(=O)N[C@H]3CN4CCC3CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)